2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine
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Overview
Description
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine is an organic compound that features a unique indene structure with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine typically involves the reaction of indene derivatives with amine-containing reagents. One common method is the reductive amination of indene-4,7-dione with aminomethyl compounds under hydrogenation conditions. This process often employs catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient catalytic systems is crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, and various substituted indene derivatives.
Scientific Research Applications
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. Additionally, the indene core can participate in π-π stacking interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-Amino-2-methylpropan-1-ol
- 2-(Aminomethyl)phenol
Uniqueness
Compared to similar compounds, 2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine stands out due to its unique indene structure, which imparts distinct chemical and physical properties
Biological Activity
2-(Aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine (CAS Number: 917805-19-7) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N. Its structure features an indene core with amino groups that may contribute to its biological activities. The compound's properties suggest potential interactions with various biological targets.
Anticholinesterase Activity
Recent studies have indicated that compounds similar to this compound exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In particular, a related study demonstrated that certain derivatives showed significant inhibition of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) with IC50 values in the low micromolar range .
Inhibition of Amyloid Beta Aggregation
The compound has also been investigated for its ability to inhibit the aggregation of amyloid beta peptides, a hallmark of Alzheimer’s disease. The inhibition was measured using thioflavin T assays, showing promising results that suggest potential use in therapeutic applications against amyloid-related pathologies .
Toxicological Profile
The toxicological properties of this compound have not been fully elucidated. However, it is noted that similar compounds can cause irritation to the skin and eyes and may lead to gastrointestinal disturbances upon ingestion . Further research is required to establish a comprehensive safety profile.
Study on Anticholinesterase Activity
In a study published in PubMed, researchers synthesized a series of indene derivatives and evaluated their cholinesterase inhibitory activities. Among them, compounds with structural similarities to this compound were found to be potent inhibitors of BuChE with IC50 values as low as 1.08 µM . This suggests that modifications to the indene structure can enhance biological activity.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related indene compounds in cellular models. These studies highlighted the potential for these compounds to protect neuronal cells from oxidative stress and apoptosis, indicating their therapeutic promise in neurodegenerative diseases .
Summary of Biological Activities
Activity | Details |
---|---|
Anticholinesterase Activity | Significant inhibition of BuChE and AChE |
Amyloid Beta Inhibition | Effective in preventing aggregation of amyloid beta |
Toxicity Profile | Potential irritant; further studies needed |
Neuroprotective Effects | Protection against oxidative stress in neuronal cells |
Properties
CAS No. |
917805-19-7 |
---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(aminomethyl)-2,3-dihydro-1H-indene-4,7-diamine |
InChI |
InChI=1S/C10H15N3/c11-5-6-3-7-8(4-6)10(13)2-1-9(7)12/h1-2,6H,3-5,11-13H2 |
InChI Key |
AMCKNCZWQUPIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C(C=CC(=C21)N)N)CN |
Origin of Product |
United States |
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